molecular formula C10H4Cl2F3N B104743 4,8-Dichloro-2-(trifluoromethyl)quinoline CAS No. 18706-35-9

4,8-Dichloro-2-(trifluoromethyl)quinoline

Cat. No.: B104743
CAS No.: 18706-35-9
M. Wt: 266.04 g/mol
InChI Key: ILLBOMMZLXFMAY-UHFFFAOYSA-N
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Description

4,8-Dichloro-2-(trifluoromethyl)quinoline is an organic compound with the molecular formula C10H4Cl2F3N. It is a derivative of quinoline, characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to the quinoline ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research .

Preparation Methods

The synthesis of 4,8-Dichloro-2-(trifluoromethyl)quinoline typically involves multiple steps:

    Starting Materials: The synthesis begins with 2,3-dichloroquinoline and 1,2-dichlorobenzene.

    Fluorination: In the presence of acetyl fluoride or hydrogen fluoride, 1,2-dichlorobenzene is converted to 2-fluoro-1,2-dichlorobenzene.

    Cyanation: 2-Fluoro-1,2-dichlorobenzene reacts with cyanobromide magnesium to form 2-cyano-1,2-dichlorobenzene.

    Rearrangement: Under the catalysis of aluminum chloride, 2-cyano-1,2-dichlorobenzene undergoes the Amadori rearrangement to yield 2-cyano-1,2,3-trichlorobenzene.

    Final Step: The final step involves the reaction of 2-cyano-1,2,3-trichlorobenzene with trifluoroformate to produce this compound.

Chemical Reactions Analysis

4,8-Dichloro-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4,8-Dichloro-2-(trifluoromethyl)quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,8-Dichloro-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For instance, it may act as an enzyme inhibitor, disrupting the normal function of the enzyme and affecting cellular processes .

Comparison with Similar Compounds

4,8-Dichloro-2-(trifluoromethyl)quinoline can be compared with other similar compounds, such as:

Properties

IUPAC Name

4,8-dichloro-2-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2F3N/c11-6-3-1-2-5-7(12)4-8(10(13,14)15)16-9(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLBOMMZLXFMAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(C=C2Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371670
Record name 4,8-dichloro-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18706-35-9
Record name 4,8-dichloro-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 18706-35-9
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